![molecular formula C15H10ClFN4OS B5762254 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds has been confirmed by techniques such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . Further reactions involve the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines .Scientific Research Applications
Antiviral Activity
The thiadiazole moiety is known for its antiviral properties. Compounds with this structure have been synthesized and tested against various viruses. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the tobacco mosaic virus . This suggests that our compound of interest could potentially be developed as an antiviral agent, possibly targeting RNA-based viruses.
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit various biological targets .
Mechanism of Action
Target of Action
Similar compounds have been reported to possess antiviral and antitubercular activities, suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially altering their function.
Biochemical Pathways
Given its potential antiviral and antitubercular activities , it may interfere with the life cycle of viruses or bacteria, disrupting their replication or survival.
Result of Action
Similar compounds have shown antiviral and antitubercular activities, suggesting that the compound may inhibit the growth or replication of viruses or bacteria at the molecular and cellular levels.
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCFJLTCPDNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
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